2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the triazole ring, the introduction of the sulfanyl group, and the final coupling with the amide. Without specific information, it’s difficult to provide a detailed synthesis analysis .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the amide group might undergo hydrolysis, while the triazole ring might participate in cycloaddition reactions .Scientific Research Applications
Antimicrobial Activity
A study by MahyavanshiJyotindra et al. (2011) focused on synthesizing derivatives of 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide and investigating their antimicrobial properties. The compounds were evaluated for in-vitro antibacterial, antifungal, and anti-tuberculosis activities, demonstrating the potential of these compounds in antimicrobial applications (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Anti-exudative Activity
Chalenko et al. (2019) synthesized pyrolin derivatives of this compound and investigated their anti-exudative properties. This study found significant anti-exudative activity in these compounds, exceeding that of reference drugs in some cases (Chalenko, Bezugly, Sirova, Chekman, & Demchenko, 2019).
Antitumor Activity
Research on various derivatives of this compound has shown potential antitumor activities. For instance, Hu et al. (2008) synthesized asymmetric bis(s-triazole Schiff-base)s containing this compound derivatives. These compounds were evaluated for their in vitro antitumor activity against various cell lines, demonstrating the potential in cancer treatment applications (Hu, Hou, Xie, & Huang, 2008).
Surface Activity
El-Sayed (2006) explored the synthesis of 1,2,4-triazole derivatives including this compound and their antibacterial and surface activity. This study highlights the potential of these compounds as surface active agents with antimicrobial properties (El-Sayed, 2006).
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6OS/c1-10-11(17)5-4-7-12(10)20-14(24)9-25-16-22-21-15(23(16)18)13-6-2-3-8-19-13/h2-8H,9,18H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVRJLOFJWPCQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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